(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as 1,6-Anhydro-beta-maltose, is a carbohydrate compound with the molecular formula C₁₂H₂₀O₁₀. It is a derivative of maltose, an all-natural saccharide sourced from starch. This compound is recognized for its biomedical applications, particularly in the study of diabetes and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be synthesized through the pyrolysis of cellulose. During this process, cellulose undergoes thermal decomposition in the absence of oxygen, leading to the formation of various anhydro-oligosaccharides, including this compound . The reaction conditions typically involve high temperatures and a controlled environment to minimize secondary reactions.
Industrial Production Methods
In industrial settings, this compound is produced by the pyrolysis of cellulose using a wire-mesh reactor. This method ensures the efficient collection of primary intermediates and volatiles, which are then processed to obtain this compound . The process involves the depolymerization of the cellulose chain through random cleavage, resulting in the formation of anhydro-oligosaccharides.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler sugar derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions include various sugar derivatives and oligosaccharides, which have applications in different fields of research .
Scientific Research Applications
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:
Mechanism of Action
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects through various molecular pathways. It is metabolized by enzymes such as maltose phosphorylase and beta-phosphoglucomutase, which facilitate its degradation and utilization in metabolic processes . The compound interacts with specific molecular targets, including enzymes involved in carbohydrate metabolism, to exert its biological effects .
Comparison with Similar Compounds
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is similar to other anhydro-sugars such as levoglucosan and cellobiosan. it has unique properties that distinguish it from these compounds:
Levoglucosan: Formed during the pyrolysis of cellulose, similar to this compound, but has different structural and chemical properties.
Cellobiosan: An isomer of this compound, but with distinct second-order fragment ions and retention times in HPLC-MS analysis.
These similarities and differences highlight the unique characteristics of (3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[32
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-YAOKBAGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the advantage of using macroporous resin to separate maltosan from maltose syrup?
A1: Macroporous resins effectively adsorb oligosaccharides from maltose syrup, with the adsorption strength directly correlating to the oligosaccharide's degree of polymerization []. This allows for separation based on the size of the maltosan molecules. Additionally, the adsorbed maltosan can be eluted with deionized water, making it a simpler and more efficient method compared to other separation techniques [].
Q2: How does the concentration of maltose syrup affect the separation of maltosan using macroporous resin?
A2: The research indicates that lower concentrations of maltose syrup (50-150 mg/ml) result in a more efficient separation of maltosan by macroporous resin []. This suggests that at higher concentrations, the resin's capacity to differentiate and separate oligosaccharides based on their polymerization degree might be somewhat reduced.
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